molecular formula C11H13N3O3 B019014 Ethyl 3-azido-2-hydroxy-propionate CAS No. 144787-20-2

Ethyl 3-azido-2-hydroxy-propionate

Cat. No.: B019014
CAS No.: 144787-20-2
M. Wt: 235.24 g/mol
InChI Key: QZHNEGAITVTIJS-VHSXEESVSA-N
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Description

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of an azido group, a hydroxyl group, and a phenyl group attached to a propanoate ester. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as ethyl 3-phenylglycidate.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile, under controlled temperature conditions.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a suitable oxidizing agent like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant.

Industrial Production Methods

Industrial production of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate may involve the use of biocatalysts or chemoenzymatic processes to achieve high enantioselectivity and yield. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to afford high enantioselectivity in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions to form various derivatives, such as triazoles, through click chemistry.

Common Reagents and Conditions

    Oxidation: PCC, DMP, OsO₄, KMnO₄

    Reduction: LiAlH₄, catalytic hydrogenation

    Substitution: Sodium azide (NaN₃), copper(I) catalysts for click chemistry

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of triazoles and other derivatives

Scientific Research Applications

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:

    Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Similar in structure but with a methyl group instead of a phenyl group.

    Ethyl (2R,3S)-3-azido-2-hydroxy-3-methylpropanoate: Similar in structure but with a methyl group instead of a phenyl group.

    Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylbutanoate: Similar in structure but with an additional carbon in the chain.

These comparisons highlight the unique properties of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate, such as its specific stereochemistry and functional groups, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHNEGAITVTIJS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448884
Record name CTK8F9604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144787-20-2
Record name CTK8F9604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azido-2-hydroxy-propionate
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